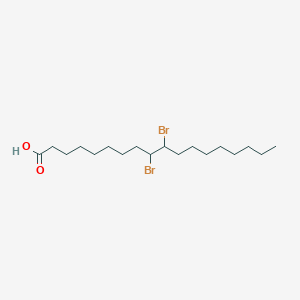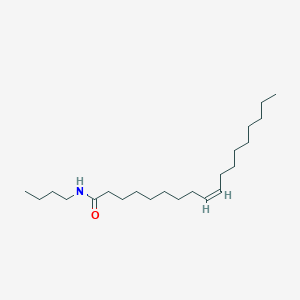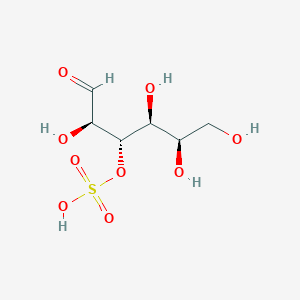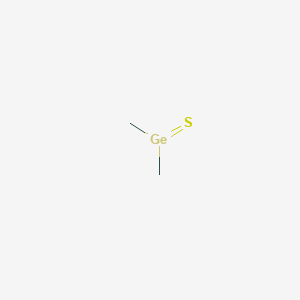
2-(1,3-苯并噻唑-2-基氨基)乙醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,3-Benzothiazol-2-ylamino)ethanol is an organic compound with the molecular formula C₉H₁₀N₂OS. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms. This compound is known for its diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry .
科学研究应用
2-(1,3-Benzothiazol-2-ylamino)ethanol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial and anticancer agent.
Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: The compound is used in the production of materials with specific properties, such as fluorescence and electroluminescence
作用机制
Target of Action
Benzothiazole derivatives have been found to possess a wide range of pharmacological properties . The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry .
Mode of Action
Benzothiazole derivatives have been found to exhibit various biological activities, including antibacterial, antifungal, antioxidant, antimicrobial, antiproliferative, and anti-convulsant activities . In one study, metal complexes of a similar compound, 2-(1,3-benzothiazol-2-ylamino)naphthalene-1,4-dione, showed good molecular interactions with different enzymes of bacterial strains .
Biochemical Pathways
Benzothiazole derivatives have been found to have numerous biological applications , suggesting that they may interact with a variety of biochemical pathways.
Result of Action
Benzothiazole derivatives have been found to exhibit various biological activities , suggesting that they may have diverse effects at the molecular and cellular levels.
生化分析
Biochemical Properties
The biochemical properties of 2-(1,3-Benzothiazol-2-ylamino)ethanol are not fully understood yet. It has been reported that this compound may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
The cellular effects of 2-(1,3-Benzothiazol-2-ylamino)ethanol are not well-documented. It is known that benzothiazole derivatives can have significant impacts on cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2-(1,3-Benzothiazol-2-ylamino)ethanol is not fully understood. It is known that benzothiazole derivatives can interact with various biomolecules, potentially leading to changes in gene expression and enzyme activity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzothiazol-2-ylamino)ethanol typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone. One common method is the reaction of 2-aminobenzenethiol with an aldehyde in the presence of a catalyst under reflux conditions. For example, the reaction with benzaldehyde in ethanol at 50°C for 1 hour yields the desired product . Another method involves the use of microwave irradiation to accelerate the reaction, which can significantly reduce the reaction time .
Industrial Production Methods
Industrial production of 2-(1,3-Benzothiazol-2-ylamino)ethanol often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted in industrial settings .
化学反应分析
Types of Reactions
2-(1,3-Benzothiazol-2-ylamino)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
相似化合物的比较
Similar Compounds
- 2-(1,3-Benzothiazol-2-ylamino)naphthalene-1,4-dione
- 2-(1,3-Benzothiazol-2-ylamino)benzoic acid
- 2-(1,3-Benzothiazol-2-ylamino)phenol
Uniqueness
2-(1,3-Benzothiazol-2-ylamino)ethanol is unique due to its specific combination of the benzothiazole ring and ethanol moiety. This structure imparts distinct chemical and biological properties, making it valuable in various applications. Compared to similar compounds, it may exhibit different reactivity and biological activity, which can be advantageous in certain contexts .
属性
IUPAC Name |
2-(1,3-benzothiazol-2-ylamino)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2OS/c12-6-5-10-9-11-7-3-1-2-4-8(7)13-9/h1-4,12H,5-6H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLVFXPJHBXATPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00364957 |
Source


|
| Record name | 2-[(1,3-Benzothiazol-2-yl)amino]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00364957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18392-47-7 |
Source


|
| Record name | 2-[(1,3-Benzothiazol-2-yl)amino]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00364957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














